molecular formula C8H7Cl3O3 B1208624 3,4,5-Trichlorosyringol CAS No. 2539-26-6

3,4,5-Trichlorosyringol

Cat. No.: B1208624
CAS No.: 2539-26-6
M. Wt: 257.5 g/mol
InChI Key: ZZCSBXFJFLSDRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorosyringol can be synthesized through the chlorination of syringol in carbon disulfide (CS2)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of chlorinating agents and solvents such as carbon disulfide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorosyringol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the phenol ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3,4,5-Trichlorosyringol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorosyringol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methoxy groups influences its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichloro-3-methoxyphenol
  • 3,5,6-Trichloro-2,4-dimethoxyphenol
  • 3,4,6-Trichloro-2,5-dimethoxyphenol

Uniqueness

3,4,5-Trichlorosyringol is unique due to its specific arrangement of chlorine atoms and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4,5-trichloro-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCSBXFJFLSDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074246
Record name Trichlorosyringol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2539-26-6
Record name 3,4,5-Trichloro-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlorosyringol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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